molecular formula C7H7BrFNO3S B8498903 (5-Bromo-3-fluoropyridin-2-yl)methyl methanesulfonate

(5-Bromo-3-fluoropyridin-2-yl)methyl methanesulfonate

Cat. No. B8498903
M. Wt: 284.10 g/mol
InChI Key: NNKDWJJSYJWJBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5-Bromo-3-fluoropyridin-2-yl)methyl methanesulfonate is a useful research compound. Its molecular formula is C7H7BrFNO3S and its molecular weight is 284.10 g/mol. The purity is usually 95%.
BenchChem offers high-quality (5-Bromo-3-fluoropyridin-2-yl)methyl methanesulfonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-Bromo-3-fluoropyridin-2-yl)methyl methanesulfonate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C7H7BrFNO3S

Molecular Weight

284.10 g/mol

IUPAC Name

(5-bromo-3-fluoropyridin-2-yl)methyl methanesulfonate

InChI

InChI=1S/C7H7BrFNO3S/c1-14(11,12)13-4-7-6(9)2-5(8)3-10-7/h2-3H,4H2,1H3

InChI Key

NNKDWJJSYJWJBO-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)OCC1=C(C=C(C=N1)Br)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

(5-Bromo-3-fluoropyridin-2-yl)methanol (0.20 g, 0.99 mmol) was dissolved in dichloromethane (5 mL), cooled to 0° C. and treated with triethylamine (0.15 mL, 1.1 mmol, 1.1 equiv) and methanesulfonyl chloride (0.085 mL, 1.1 mmol, 1.1 equiv). After 15 minutes, the mixture was diluted with dichloromethane (100 mL) and washed once with sodium bicarbonate (20 mL, aqueous saturated) and brine (50 mL), dried with sodium sulfate, filtered and concentrated in vacuo, providing the titled compound.
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.15 mL
Type
reactant
Reaction Step Two
Quantity
0.085 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

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